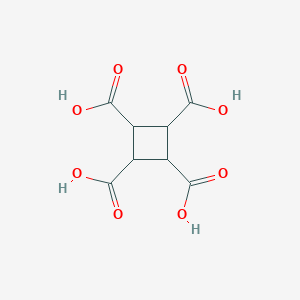
1,2,3,4-Cyclobutanetetracarboxylic acid
カタログ番号 B031561
Key on ui cas rn:
53159-92-5
分子量: 232.14 g/mol
InChIキー: CURBACXRQKTCKZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US07402693B2
Procedure details


The resultant tetramethyl cyclobutane-1,2,3,4-tetracarboxylate (1224 g, 4.25 mol) and aqueous hydrochloric acid (3000 ml) were added to a 5-liter flask; reacted at a controlled temperature of 85° C. for 24 hours; cooled to room temperature; concentrated; and dried to obtain cyclobutane-1,2,3,4-tetracarboxylic acid (870 g, 3.75 mol).
Quantity
1224 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([C:17]([O:19]C)=[O:18])[CH:4]([C:5]([O:7]C)=[O:6])[CH:3]([C:9]([O:11]C)=[O:10])[CH:2]1[C:13]([O:15]C)=[O:14]>Cl>[CH:2]1([C:13]([OH:15])=[O:14])[CH:1]([C:17]([OH:19])=[O:18])[CH:4]([C:5]([OH:7])=[O:6])[CH:3]1[C:9]([OH:11])=[O:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1224 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(C(C(C1C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC
|
|
Name
|
|
|
Quantity
|
3000 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reacted at a controlled temperature of 85° C. for 24 hours
|
|
Duration
|
24 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
and dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 3.75 mol | |
| AMOUNT: MASS | 870 g | |
| YIELD: CALCULATEDPERCENTYIELD | 88.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
